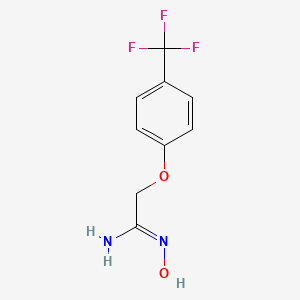

N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

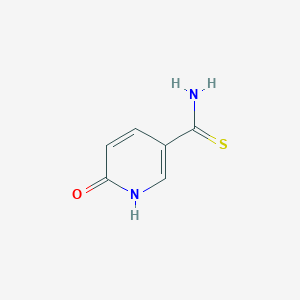

N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine is a solid compound . It belongs to the class of organic compounds known as diarylethers, which are organic compounds containing the dialkyl ether functional group, with the formula ROR’, where R and R’ are aryl groups .

Molecular Structure Analysis

The molecular formula of N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine is C13H10F3N3O2 . The molecular weight is 297.2326096 . The structure is aromatic, containing two benzene rings linked to each other through an ether group .Physical And Chemical Properties Analysis

N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine is a solid . The average weight is 445.41 and the monoisotopic weight is 445.080692618 . The chemical formula is C19H18F3NO6S .Applications De Recherche Scientifique

Targeting ADAMTS5

N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine: is known to target A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5) . This enzyme plays a crucial role in the degradation of aggrecan, a major component of cartilage. By inhibiting ADAMTS5, this compound could be beneficial in the study of treatments for osteoarthritis and other degenerative joint diseases.

Pharmacological Activities of Trifluoromethyl Group

The trifluoromethyl group in this compound is significant in pharmacology. Trifluoromethyl-containing drugs exhibit a range of pharmacological activities, and this compound could be used to study these effects further, particularly in the development of new medications .

Exploring Fluorine Chemistry

N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine: offers a unique opportunity to explore organo-fluorine chemistry. Fluorine atoms significantly alter the properties of organic molecules, and this compound could be used to study these effects in various applications, including medicines, electronics, and catalysis .

Mécanisme D'action

Target of Action

The primary target of N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine is a protein known as a disintegrin and metalloproteinase with thrombospondin motifs 5 . This protein plays a crucial role in various biological processes, including cell adhesion, migration, and signal transduction.

Mode of Action

It is known that the compound interacts with its target protein, potentially altering its function and leading to changes in the cellular processes that the protein is involved in .

Biochemical Pathways

Given its target, it is likely that the compound affects pathways related to cell adhesion, migration, and signal transduction . The downstream effects of these changes could include alterations in cell behavior and function.

Result of Action

The molecular and cellular effects of N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine’s action depend on the specific cellular context and the status of the target protein. Given the role of the target protein, potential effects could include changes in cell adhesion and migration, alterations in signal transduction pathways, and other cellular responses .

Propriétés

IUPAC Name |

N'-hydroxy-2-[4-(trifluoromethyl)phenoxy]ethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c10-9(11,12)6-1-3-7(4-2-6)16-5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOAOAPHZPQDSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OCC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(F)(F)F)OC/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B6352971.png)

![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)

![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)

![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353007.png)

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B6353019.png)

![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353021.png)

![4-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6353024.png)